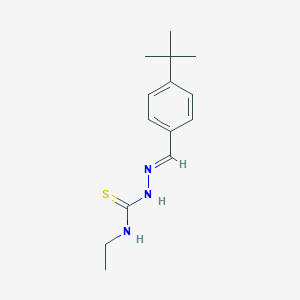
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide, also known as CDMTA, is a small molecule compound that has been studied extensively for its potential applications in scientific research. CDMTA is a thioacetamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
作用機序
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing cell death. However, one limitation of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide. One area of interest is the development of new derivatives of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide with improved solubility and potency. Another potential direction is the investigation of the mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide in more detail, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to investigate the potential applications of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide in the treatment of various diseases, including cancer and neurodegenerative disorders.
合成法
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide can be synthesized using a multistep synthetic route that involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine to form the desired N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide product.
科学的研究の応用
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neurobiology, and drug discovery. In cancer research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in several types of cancer cells. In neurobiology, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide has been studied as a potential lead compound for the development of new drugs.
特性
製品名 |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide |
|---|---|
分子式 |
C12H11N5O3S2 |
分子量 |
337.4 g/mol |
IUPAC名 |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H11N5O3S2/c1-5-6(2)22-10(7(5)3-13)14-8(18)4-21-11-9(19)15-12(20)17-16-11/h4H2,1-2H3,(H,14,18)(H2,15,17,19,20) |
InChIキー |
REUKSNOBYRBSHZ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)CSC2=NNC(=O)NC2=O)C |
正規SMILES |
CC1=C(SC(=C1C#N)NC(=O)CSC2=NNC(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid](/img/structure/B254677.png)
![2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)



![3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B254693.png)

![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)


![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)


![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)